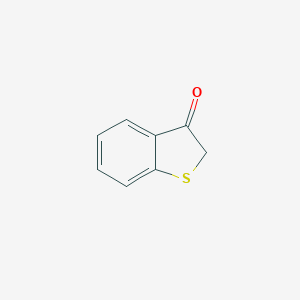

1-Benzothiophen-3(2H)-one

Übersicht

Beschreibung

1-Benzothiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are bicyclic systems containing a benzene ring fused with a thiophene ring. This compound is of significant interest due to its diverse pharmacological applications and structural versatility. It exhibits various biological activities, making it a valuable compound in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzothiophen-3(2H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride. This reaction typically requires heating under reflux conditions to facilitate the formation of the benzothiophene ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed intramolecular cyclization reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Condensation Reactions

1-Benzothiophen-3(2H)-one participates in base-catalyzed condensations with aldehydes to form benzylidene derivatives. For example:

-

Reaction with 2-hydroxy-5-nitrobenzaldehyde produces (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one via a Knoevenagel-type mechanism. This occurs in ethanol/methanol under reflux with NaOH/KOH, achieving full conversion in 4–6 hours.

-

The α,β-unsaturated ketone product demonstrates potential biological activity due to its conjugated system and electron-withdrawing nitro group.

BF₃-Assisted Reactions with Ketones

Boron trifluoride (BF₃) facilitates reactions with ketones, yielding two primary products depending on steric and electronic factors :

| Ketone Type | Product A (Pyran Derivative) | Product B (Ylidene Derivative) | Yield Range | Dominant Factor |

|---|---|---|---|---|

| Aromatic (e.g., acetophenone) | 6H-Dibenzothieno[3,2-b:2,3-e]pyran | 2-Methylene-1-benzothiophen-3(2H)-one | 55–92% | Electron-donating groups favor Product A |

| Aliphatic (e.g., cyclohexanone) | – | 2-Methylene derivative | 60–85% | Steric hindrance favors Product B |

Conditions : Reactions proceed in diethyl ether at room temperature with catalytic BF₃. Product ratios correlate with ketone substituents:

-

Electron-deficient ketones favor Product B via direct aldol condensation.

-

Bulky ketones shift equilibrium toward Product B due to reduced cyclization efficiency .

Cyclization and Ring-Forming Reactions

The compound serves as a precursor in heterocyclic syntheses:

-

Thioanisole-alkyne cyclization : Under Pd catalysis, this compound forms fused tricyclic structures via electrophilic cyclization.

-

Intramolecular aldol reactions : In basic conditions (KOH/MeOH, 60°C), methyl 2-mercaptobenzoate derivatives cyclize to form substituted benzothiophenes .

Example :

textMethyl 2-mercaptobenzoate + α-bromoacetophenone → Intermediate W (nucleophilic attack) → Benzo[b]thiophen-3-ol (after aldol condensation)[2]

Electrophilic and Nucleophilic Reactions

-

Friedel-Crafts acylation : The ketone group activates the aromatic ring for electrophilic substitution. AlCl₃ catalyzes acylations at the 4- or 6-positions.

-

Nucleophilic aromatic substitution : Electron-withdrawing substituents enhance reactivity toward amines or thiols at the α-position to the carbonyl.

Key conditions :

-

Friedel-Crafts: CH₂Cl₂, 0°C to room temperature.

-

Nucleophilic substitution: DMF, 80–100°C.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Benzothiophen-3(2H)-one serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that are valuable in chemical research.

- Boron Trifluoride-Assisted Reactions : A notable application involves the use of boron trifluoride (BF₃) as a catalyst for reactions with different ketones. This method yields products such as 2-methylene-1-benzothiophen-3(2H)-one and 6H-di(1-benzothieno[3,2-b]pyran) derivatives. The reactions are typically conducted in diethyl ether and have shown moderate to high yields, demonstrating the compound's utility in synthesizing complex structures .

Material Science

The compound is also explored for its potential applications in material science, particularly in organic electronic devices.

- Organic Thin-Film Transistors (OTFTs) : Research indicates that derivatives of this compound can be utilized in the fabrication of organic thin-film transistors. These materials exhibit promising electrical properties that could enhance the performance of electronic devices .

Pharmacological Applications

In pharmacology, this compound and its derivatives have been investigated for their biological activities.

- Antimicrobial Properties : Some studies suggest that compounds related to this compound possess antimicrobial properties, making them suitable candidates for further development as antimicrobial agents .

Case Study 1: Synthesis of Thienyl Thioethers

Researchers successfully synthesized thienyl thioethers using a Pd-catalyzed dehydrogenative cyclization method involving this compound. This approach highlights the compound's role as a precursor for creating complex thienoacene derivatives, which are significant in organic electronics and optoelectronic applications .

Case Study 2: Integrated Synthesis Protocols

An integrated synthesis protocol utilizing this compound was developed to create various thieno[3,2-b]thiophene derivatives. This study illustrates the compound's versatility and importance in synthesizing new materials with potential applications in electronics and materials science .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 1-Benzothiophen-3(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it may interact with ion channels and receptors, contributing to its neuroprotective and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Benzothiophene: The parent compound with similar structural features.

Thieno[3,2-b]thiophene: Another bicyclic system with a fused thiophene ring.

Dibenzothiophene: Contains two benzene rings fused with a thiophene ring.

Uniqueness: 1-Benzothiophen-3(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group at the 3-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzothiophene derivatives .

Biologische Aktivität

1-Benzothiophen-3(2H)-one, a compound belonging to the benzothiophene family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure comprising a benzene ring fused to a thiophene ring. This structural versatility contributes to its varied biological activities. The compound can undergo various chemical modifications to enhance its pharmacological effects.

Anticancer Activity

Research has demonstrated that benzothiophene derivatives exhibit significant anticancer properties. A study highlighted the synthesis of benzo[b]thiophene derivatives that showed potent inhibition against various cancer cell lines. For instance, certain derivatives induced apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Benzothiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 10 | Induces apoptosis via ROS |

| Compound B | MCF-7 (Breast) | 15 | Inhibits cell proliferation |

| Compound C | A549 (Lung) | 12 | Triggers mitochondrial dysfunction |

Anti-inflammatory Activity

Benzothiophene compounds have shown promising anti-inflammatory effects. A review indicated that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models. Specifically, certain derivatives were found to modulate the activity of enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzothiophenes have been extensively studied. Compounds derived from this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 18 |

| Compound E | Escherichia coli | 15 |

| Compound F | Mycobacterium tuberculosis | 20 |

Neuroprotective Effects

Recent studies have identified the potential of benzothiophene derivatives as neuroprotective agents. They have been investigated as inhibitors of human monoamine oxidase (hMAO), which is linked to neurodegenerative diseases such as Parkinson's disease. The ability to selectively inhibit the MAO-B isoform while exhibiting antioxidant properties positions these compounds as promising therapeutic agents .

Case Studies

- Neuroprotection in Parkinson's Disease Models : A study investigated the efficacy of specific benzothiophene derivatives in reducing oxidative stress and improving dopaminergic neuron survival in rat models of Parkinson's disease. The compounds not only inhibited MAO-B but also enhanced the antioxidant defense mechanisms in neuronal cells .

- Anticancer Screening : In a comprehensive screening of various benzothiophene derivatives against multiple cancer cell lines, researchers found that certain compounds significantly reduced cell viability and induced apoptotic pathways, highlighting their potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

1-benzothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHAJDDBRUOZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450750 | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-03-0 | |

| Record name | Benzo[b]thiophen-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BENZOTHIOPHEN-3(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzothiophen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic routes utilize 1-Benzothiophen-3(2H)-one to access complex heterocyclic structures?

A1: this compound serves as a crucial starting material for synthesizing diverse heterocycles. For instance, it reacts with various ketones in the presence of Boron Trifluoride to yield 2-Methylene-1-benzothiophen-3(2H)-one and/or 6H-Di[1]benzothieno[3,2-b:2,3-e]pyran derivatives [, , ]. The reaction outcome - whether yielding a pyran or ylidene derivative - is influenced by the steric and electronic properties of the ketone reagent []. Additionally, reacting this compound hydrazone with different ketones under specific conditions provides a practical route to synthesize 1H- and 3H-[1]Benzothieno[3,2-b]pyrroles [].

Q2: Beyond its role in heterocycle synthesis, what other applications does this compound have in organic chemistry?

A3: this compound is a valuable precursor for synthesizing thienyl thioethers, key intermediates in preparing various sulfur-containing compounds []. A one-pot procedure utilizing Trifluoromethanesulfonic acid promotes a Friedel-Crafts-type cyclization, followed by nucleophilic attack by an arenethiol and dehydration, yielding the desired thienyl thioethers []. This method can also be extended to synthesize thienoacene derivatives via a palladium-catalyzed dehydrogenative cyclization [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.